molecular formula C19H27N3O3 B2842526 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine CAS No. 1154322-78-7

1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine

Cat. No.: B2842526
CAS No.: 1154322-78-7
M. Wt: 345.443
InChI Key: MGCIMRQKRGCWIW-UHFFFAOYSA-N
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Description

1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the cyclobutyl group. The pyridine ring is then functionalized with the tetrahydro-2H-pyran-4-yl group. The final step involves the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be explored for its potential as a pharmacological agent. Piperazine derivatives are known for their activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Piperazine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents. Examples include:

  • (4-methylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
  • (4-ethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Uniqueness

The uniqueness of 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine lies in its specific substituents, which may confer unique biological or chemical properties. The cyclobutyl group, for example, may influence the compound’s binding affinity to certain targets, while the tetrahydro-2H-pyran-4-yl group may affect its solubility and stability.

Properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-2-1-3-16)15-4-5-18(20-14-15)25-17-6-12-24-13-7-17/h4-5,14,16-17H,1-3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCIMRQKRGCWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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